molecular formula C10H16N4O B2400298 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine CAS No. 1310116-57-4

1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine

Cat. No.: B2400298
CAS No.: 1310116-57-4
M. Wt: 208.265
InChI Key: LZDYBRAYJKMGBP-UHFFFAOYSA-N
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Description

1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine is a novel heterocyclic amino acid-like derivative designed for use as a key building block in medicinal chemistry and drug discovery research. This compound features a pyrazole core functionalized with both a piperidine carbonyl group and an amine, making it a versatile intermediate for the synthesis of more complex molecules. Pyrazole derivatives are recognized as important scaffolds in modern pharmacology due to their wide range of biological activities . The 5-aminopyrazole moiety, in particular, is a known precursor for constructing a plethora of fused heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines, which are common structures in pharmacologically active compounds . As a multifunctional chiral synthon, this chemical is intended for the development of DNA-encoded libraries and the exploration of new therapeutic agents. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-amino-1-methylpyrazol-3-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-13-9(11)7-8(12-13)10(15)14-5-3-2-4-6-14/h7H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDYBRAYJKMGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine typically involves the reaction of a pyrazole derivative with a piperidine derivative under specific conditions. One common method involves the acylation of 1-methyl-1H-pyrazol-5-amine with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine. For instance, compounds synthesized from similar pyrazole structures have shown significant antibacterial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The evaluation of these compounds often employs the disc diffusion method, which assesses their efficacy compared to standard reference antibiotics .

Case Study: Synthesis and Characterization
A notable study synthesized a series of pyrazole derivatives and evaluated their antimicrobial properties. The synthesis involved treating piperidine with various carbonyl compounds, resulting in derivatives that exhibited promising antimicrobial activity. The structures were confirmed using techniques such as Proton-NMR, 13C-NMR, and mass spectrometry . The results indicated that specific modifications in the pyrazole ring could enhance antimicrobial efficacy.

Biological Assays

In Vitro Studies
In vitro studies have been conducted to assess the biological activity of 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine derivatives. These studies often focus on their cytotoxicity and potential as therapeutic agents. For example, derivatives have been tested for their ability to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .

Molecular Docking Studies
Molecular docking studies provide insights into the interactions between these compounds and biological targets. This computational approach helps predict binding affinities and elucidates the mechanisms of action at the molecular level. Compounds derived from 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine have shown favorable docking scores against several protein targets associated with diseases like cancer and bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine derivatives. Modifications at various positions on the pyrazole ring can significantly influence biological activity. For instance:

Modification Effect on Activity
Substitution at N1Increased antibacterial potency
Carbonyl group positionEnhanced interaction with target proteins
Ring size alterationsVariable effects on cytotoxicity

Research indicates that strategic modifications can lead to compounds with improved selectivity and reduced toxicity .

Mechanism of Action

The mechanism of action of 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 3-Position

The 3-position substituent significantly influences biological activity and physicochemical properties. Key comparisons include:

Piperidinylcarbonyl vs. Trifluoromethyl (CF₃)
  • Target Compound : The piperidinylcarbonyl group introduces a polar, hydrogen-bond-accepting moiety, enhancing solubility and target engagement .
  • 4-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (): The CF₃ group increases electronegativity and metabolic stability due to fluorine’s inductive effect.
Piperidinylcarbonyl vs. Pyridinyl
  • 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine () : Replacing the piperidinylcarbonyl with pyridinyl enhances aromatic π-π stacking but reduces solubility. Its ¹H NMR (CDCl₃) shows distinct aromatic proton shifts (δ 8.88 ppm) .
Piperidinylcarbonyl vs. Alkyl/Aryl Groups
  • 1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine () : The p-tolyl group introduces steric bulk, which may hinder binding in constrained active sites .

Substituent Variations at the 1-Position

The 1-position methyl group is conserved in many analogs, but substitutions like ethyl, isopropyl, or cyclobutyl () modulate steric effects and metabolic stability:

  • 1-Ethyl-3-methyl-1H-pyrazol-5-amine (Compound 31, ) : Ethyl substitution slightly increases molecular weight (Δ +14 Da vs. methyl) and may prolong half-life due to reduced oxidative metabolism .

Physicochemical and Electronic Properties

  • DFT Studies () : Substituents at the 3-position alter the electronic environment. For example, the piperidinylcarbonyl group in the target compound likely shifts ¹H-NMR signals upfield (δ ~3.5–3.8 ppm for methyl-piperidine protons) compared to electron-withdrawing groups like CF₃ (δ ~3.79 ppm for methyl in ) .
  • Lipophilicity : The target compound’s ClogP is estimated at ~1.8 (lower than CF₃ analogs but higher than pyridinyl derivatives), balancing solubility and membrane permeability .

Biological Activity

1-Methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a pyrazole ring, a piperidine moiety, and a methyl group, which contributes to its diverse pharmacological properties.

  • Molecular Formula : C10_{10}H16_{16}N4_4O
  • Molecular Weight : 208.26 g/mol
  • CAS Number : 1310116-57-4

The compound's structure allows for various chemical interactions, making it a versatile candidate for biological activity studies.

Synthesis

The synthesis of 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine typically involves the acylation of 1-methyl-1H-pyrazol-5-amine with piperidine-1-carbonyl chloride, often using triethylamine as a base in an organic solvent like dichloromethane at room temperature. This method highlights the compound's accessibility for further research and development in pharmaceutical applications.

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine have shown effectiveness against various bacterial strains. A study demonstrated that a related pyrazole compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines, indicating that 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine may possess similar properties .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors involved in inflammatory and infectious processes. For example, binding to COX enzymes can lead to decreased prostaglandin synthesis, thereby reducing inflammation and pain .

Study 1: Antimicrobial Activity

In a comparative study of various pyrazole derivatives, 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine was evaluated for its antimicrobial efficacy. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating promising antibacterial properties.

Study 2: Anti-inflammatory Response

Another research effort focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to the control group, suggesting its therapeutic potential in managing inflammatory diseases.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1-Methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amineStructureModerate antimicrobial activity
1-Methyl-3-(morpholin-1-ylcarbonyl)-1H-pyrazol-5-amineStructureHigh anti-inflammatory effects
1-Methyl-3-(piperazin-1-ylcarbonyl)-1H-pyrazol-5-amineStructureLow cytotoxicity

This comparison illustrates the unique position of 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amines in terms of both structure and biological activity.

Q & A

Basic: What are the optimal synthetic routes for 1-methyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-amine, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:
Synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1: Formation of the pyrazole core via cyclization of substituted hydrazines with carbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions .
  • Step 2: Acylation of the pyrazole amine using piperidine carbonyl chloride. Catalysts like sodium iodide and bases such as N,N-diisopropylethylamine in dimethylformamide (DMF) enhance coupling efficiency .
  • Optimization: Adjusting reaction temperature (e.g., reflux conditions), solvent polarity, and stoichiometry of reagents can improve yields. For example, using excess acyl chloride ensures complete substitution .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., methyl groups at δ ~2.3 ppm, piperidinyl protons at δ ~1.5–3.0 ppm) .
    • ¹³C NMR confirms carbonyl (C=O) resonance at ~160–170 ppm and quaternary carbons .
  • Infrared Spectroscopy (IR): Detects carbonyl stretches (~1650–1750 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., EI-MS for fragmentation patterns) .
  • X-ray Crystallography: Resolves structural ambiguities in crystalline forms .

Advanced: How can researchers resolve contradictions in reported biological activity data across different studies?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, temperature), or compound purity (>95% purity recommended) .
  • Solution: Reproduce studies using standardized protocols (e.g., OECD guidelines) and validate purity via HPLC.
  • Structure-Activity Relationship (SAR): Compare analogs (e.g., substituents on the piperidine ring) to isolate bioactive moieties .

Advanced: What computational methods are effective in predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger predict binding poses with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the carbonyl group and piperidine’s hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over 100-ns trajectories (e.g., using GROMACS) .
  • Pharmacophore Modeling: Identify critical interaction sites (e.g., amine group for H-bond donor properties) .

Basic: How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • In Vitro Stability Assays:
    • pH-Dependent Stability: Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
    • Thermal Stability: Heat at 37°C in serum-containing media; quantify remaining compound using LC-MS .
  • Metabolic Stability: Use liver microsomes to identify cytochrome P450-mediated degradation pathways .

Advanced: What strategies mitigate off-target effects in pharmacological studies?

Methodological Answer:

  • Isoform-Specific Assays: Test against related enzyme isoforms (e.g., kinase subfamilies) to assess selectivity .
  • CRISPR-Edited Cell Lines: Knock out suspected off-target receptors to isolate primary mechanisms .
  • Proteome-Wide Profiling: Use affinity chromatography or thermal shift assays to identify unintended binding partners .

Basic: What are the key considerations in designing structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications: Vary substituents on the pyrazole (e.g., methyl group) and piperidine rings to evaluate impact on activity .
  • Functional Group Additions: Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) to modulate electronic effects .
  • In Vitro Testing: Prioritize high-throughput screening against target enzymes (e.g., acetylcholinesterase) with IC₅₀ determination .

Advanced: How can researchers address low solubility during formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG-400 mixtures (<5% v/v) to enhance aqueous solubility while minimizing toxicity .
  • Nanoparticle Encapsulation: Employ polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release .
  • Salt Formation: Convert the free base to hydrochloride or phosphate salts to improve bioavailability .

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